Methyl 2-[4-(bromomethyl)phenyl]benzoate
Overview
Description
Methyl 2-[4-(bromomethyl)phenyl]benzoate is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is commonly used in organic synthesis, particularly in the preparation and alkylation of imidazoles . The compound appears as a white to light yellow powder or crystal and is soluble in toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[4-(bromomethyl)phenyl]benzoate can be synthesized from 4’-methylbiphenyl-2-carboxylic acid methyl ester. The synthesis involves the bromination of the methyl group on the phenyl ring using formaldehyde and hydrobromic acid . The reaction is typically carried out under inert atmosphere conditions at a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(bromomethyl)phenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include primary alcohols.
Scientific Research Applications
Methyl 2-[4-(bromomethyl)phenyl]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-[4-(bromomethyl)phenyl]benzoate involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity makes it a valuable intermediate in the synthesis of various compounds .
Comparison with Similar Compounds
Methyl 2-[4-(bromomethyl)phenyl]benzoate can be compared with other similar compounds such as:
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the biphenyl moiety.
Methyl 2-bromobenzoate: Contains a bromine atom on the benzene ring but lacks the additional phenyl group.
Methyl 2-bromobiphenyl-2-carboxylate: Similar structure but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis .
Properties
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGTMRDXKUUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921490 | |
Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114772-38-2 | |
Record name | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114772-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4-(bromomethyl)phenyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4'-(bromomethyl)biphenyl-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-[4-(bromomethyl)phenyl]benzoate in the synthesis of Telmisartan?
A1: this compound serves as a key building block in the synthesis of Telmisartan. While not biologically active itself, its structure contains the biphenyl carboxylic acid moiety present in Telmisartan. Researchers utilize this compound as a scaffold, reacting it with substituted benzimidazoles to form the final Telmisartan structure. [, ] This reaction typically involves condensation followed by hydrolysis to yield the desired product. []
Q2: Can you describe a typical synthesis route for this compound?
A2: A common method to synthesize this compound involves a three-step process starting from 2-cyano-4′-methylbiphenyl: []
Q3: Have researchers explored modifications to this synthesis route to improve efficiency?
A3: Yes, researchers have investigated alternative approaches to enhance the synthesis of this compound. One study focused on optimizing the reaction conditions and reagents to increase the overall yield of the compound. [] By refining each step, they were able to achieve a total yield of 86%, significantly improving the efficiency of the synthesis process and reducing costs.
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